N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
Brand Name: Vulcanchem
CAS No.: 1417566-80-3
VCID: VC2877811
InChI: InChI=1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4)
SMILES: C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O
Molecular Formula: C7H13N5O4S
Molecular Weight: 263.28 g/mol

N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate

CAS No.: 1417566-80-3

Cat. No.: VC2877811

Molecular Formula: C7H13N5O4S

Molecular Weight: 263.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate - 1417566-80-3

Specification

CAS No. 1417566-80-3
Molecular Formula C7H13N5O4S
Molecular Weight 263.28 g/mol
IUPAC Name sulfuric acid;2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine
Standard InChI InChI=1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4)
Standard InChI Key FRENYYCZTBRJNG-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O
Canonical SMILES C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O

Introduction

Chemical Properties

Molecular Structure

The molecular structure of N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate consists of two primary components: the tetrahydrocyclopenta-imidazole scaffold and the guanidine sulfate group. The scaffold forms a five-membered ring system with nitrogen atoms contributing to its heterocyclic nature . Below is a detailed depiction of the molecular structure:

PropertyValue
Molecular FormulaC7H13N5O4SC_7H_{13}N_5O_4S
Molecular Weight263.28 g/mol
IUPAC NameSulfuric acid; 2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine
Standard InChIInChI=1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4)
Standard InChIKeyFRENYYCZTBRJNG-UHFFFAOYSA-N
Canonical SMILESC1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O

The guanidine group contributes to the compound's basicity and ability to interact with various biological targets through hydrogen bonding and ionic interactions.

Physicochemical Properties

The physicochemical properties of N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate are critical for understanding its behavior in biological systems:

PropertyValue
SolubilityHighly soluble in water due to sulfate group
StabilityStable under physiological pH conditions
Melting PointNot reported
pKa ValuesNot reported

These properties suggest that the compound can be readily dissolved in aqueous solutions for experimental purposes.

Synthesis Methods

General Synthetic Pathway

The synthesis of N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate typically involves multi-step organic reactions. A common approach includes cyclization reactions to form the tetrahydrocyclopenta-imidazole ring followed by functionalization with a guanidine moiety . The final step involves the addition of sulfuric acid to form the sulfate salt.

Transition Metal-Free Catalysis

Recent advances in synthetic chemistry have highlighted the use of transition metal-free catalysts for the efficient synthesis of nitrogen-containing heterocycles like tetrahydrocyclopenta-imidazole derivatives . These methods offer several advantages:

  • Avoidance of metal contamination.

  • Compatibility with various functional groups.

  • Simplified reaction conditions.

Biological Activities

Mechanism of Action

N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate exhibits multiple mechanisms of action that contribute to its pharmacological profile:

Neuroprotective Effects

The compound has been shown to inhibit JNK3 (c-Jun N-terminal kinase 3), a key factor in neuronal apoptosis . This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's disease.

Anti-inflammatory Activity

Guanidine derivatives are known for their anti-inflammatory properties through modulation of cytokine release and inhibition of inflammatory pathways .

Antidiabetic Properties

Studies suggest that guanidine compounds can improve insulin sensitivity and glucose uptake in muscle tissues .

Pharmacokinetics

Preliminary studies indicate favorable pharmacokinetic profiles for compounds containing the tetrahydrocyclopenta-imidazole scaffold:

ParameterValue
Blood-Brain Barrier PermeabilityHigh (predicted through PAMPA assays)
Half-LifeNot reported

These findings underscore the potential utility of this compound in treating central nervous system disorders.

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